molecular formula C9H9ClF2N2 B13715694 2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine

2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine

Cat. No.: B13715694
M. Wt: 218.63 g/mol
InChI Key: GCBCGOJAHPZDDR-UHFFFAOYSA-N
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Description

2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 3,3-difluoroazetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine is unique due to the presence of both chlorine and difluoroazetidine moieties. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9ClF2N2

Molecular Weight

218.63 g/mol

IUPAC Name

2-chloro-5-[(3,3-difluoroazetidin-1-yl)methyl]pyridine

InChI

InChI=1S/C9H9ClF2N2/c10-8-2-1-7(3-13-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2

InChI Key

GCBCGOJAHPZDDR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CN=C(C=C2)Cl)(F)F

Origin of Product

United States

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